6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine
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Description
6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine typically involves multi-step organic reactions. One possible route could involve the alkylation of a purine derivative with a chlorinated alkyne under basic conditions. The reaction might proceed as follows:
Starting Material: 6-Chloropurine
Reagent: 4-chlorobut-2-yn-1-yl bromide
Catalyst: Potassium carbonate (K2CO3)
Solvent: Dimethylformamide (DMF)
Conditions: Reflux for several hours
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Properties
CAS No. |
121653-93-8 |
---|---|
Molecular Formula |
C9H7Cl2N5 |
Molecular Weight |
256.09 g/mol |
IUPAC Name |
6-chloro-9-(4-chlorobut-2-ynyl)purin-2-amine |
InChI |
InChI=1S/C9H7Cl2N5/c10-3-1-2-4-16-5-13-6-7(11)14-9(12)15-8(6)16/h5H,3-4H2,(H2,12,14,15) |
InChI Key |
CGIMYFHZRQSXHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CC#CCCl)N=C(N=C2Cl)N |
Origin of Product |
United States |
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